molecular formula C13H18INO B5790453 2-iodo-N,N-diisopropylbenzamide

2-iodo-N,N-diisopropylbenzamide

Cat. No. B5790453
M. Wt: 331.19 g/mol
InChI Key: ONFBLRLLJOMREE-UHFFFAOYSA-N
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Description

2-iodo-N,N-diisopropylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as iodoDPA and is widely used for its ability to bind to proteins and provide valuable insights into their structure and function.

Scientific Research Applications

Facile Access to Hetero-Poly-Functional Arenes

2-iodo-N,N-diisopropylbenzamide has been utilized in the facile synthesis of hetero-poly-functional arenes, which are significant in organic synthesis and drug development. The Grignard reagent i PrMgCl and its lithium chloride-enhanced 'turbo' derivative i PrMgCl·LiCl have been employed to investigate single iodo/magnesium exchange reactions of trisubstituted arenes, including 2,5-diiodo-N,N-diisopropylbenzamide. This method provides a new and facile route to prepare meta-substituted arenes, difficult to obtain by conventional processes (Bruña et al., 2020).

Photocatalytic Organic Reactions

Iodo-Bodipy immobilized on porous silica, incorporating 2-iodo-N,N-diisopropylbenzamide, has been used as a recyclable photocatalyst for photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions. This approach is significant for the preparation of complex organic compounds, such as pyrrolo[2,1-a]isoquinoline (Guo et al., 2013).

3D Framework Structures in Organic Chemistry

The compound 2-iodo-N-(2-nitrophenyl)benzamide, closely related to 2-iodo-N,N-diisopropylbenzamide, demonstrates the importance of framework structures in organic chemistry. These structures are formed through a combination of hydrogen bonds and stacking interactions, essential for understanding molecular interactions and designing new compounds (Wardell et al., 2005).

Catalysis in Organic Synthesis

[4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, a derivative of 2-iodo-N,N-diisopropylbenzamide, has been developed as a highly reactive and easily separable catalyst. It facilitates the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, illustrating the role of such compounds in enhancing reaction efficiency and selectivity in organic synthesis (Yakura et al., 2018).

Synthesis of Biologically Important Compounds

2-iodo-N,N-diisopropylbenzamide has also been used in the synthesis of biologically important isoindolinones, demonstrating its utility in the production of pharmaceuticals and bioactive molecules. This includes the synthesis of drugs like indoprofen and DWP205190 from 2-alkylbenzamide substrates (Verma et al., 2015).

properties

IUPAC Name

2-iodo-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFBLRLLJOMREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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